4-(4-methoxyphenyl)tetrahydro-2H-pyran
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Overview
Description
4-(4-Methoxyphenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran typically involves the reaction of this compound-4-carboxyl chloride with various reagents. For example, the reaction with anesthesin followed by hydrolysis of the formed ester yields 4-[this compound-4-carbonylamino]benzoic acid . Another method involves the condensation of this compound-4-carbonyl chloride with hydrazine hydrate, leading to the formation of disubstituted hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxyphenyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The methoxy group and the tetrahydropyran ring play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)tetrahydro-2H-pyran: Similar structure but with a hydroxy group instead of a methoxy group.
4-(4-Bromophenyl)tetrahydro-2H-pyran: Contains a bromine atom instead of a methoxy group.
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Features a nitrile group at the 4-position of the tetrahydropyran ring.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1023937-38-3 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)oxane |
InChI |
InChI=1S/C12H16O2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
MIDSUXBLOVBJQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCOCC2 |
Origin of Product |
United States |
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